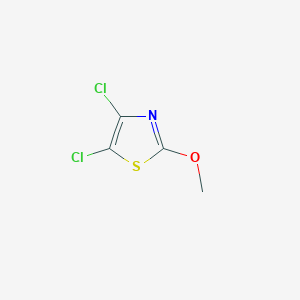

4,5-Dichloro-2-methoxy-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

62019-52-7 |

|---|---|

Molecular Formula |

C4H3Cl2NOS |

Molecular Weight |

184.04 g/mol |

IUPAC Name |

4,5-dichloro-2-methoxy-1,3-thiazole |

InChI |

InChI=1S/C4H3Cl2NOS/c1-8-4-7-2(5)3(6)9-4/h1H3 |

InChI Key |

IRBCEGBDYMWTTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(S1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dichloro 2 Methoxy 1,3 Thiazole and Analogues

General Principles of Thiazole (B1198619) Ring Construction

The assembly of the thiazole core is most classically achieved through the Hantzsch synthesis, though modern chemistry has introduced more streamlined and versatile methods.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is the archetypal method for creating the thiazole ring. The reaction traditionally involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species. mdpi.com For instance, the reaction of an α-haloketone with thiourea (B124793) is a common route to 2-aminothiazoles. mdpi.com The mechanism proceeds via the formation of a hydroxythiazoline intermediate, which then dehydrates to form the aromatic thiazole ring. mdpi.com

Contemporary adaptations have significantly enhanced the utility and efficiency of the Hantzsch synthesis. These modernizations focus on improving yields, shortening reaction times, and employing more environmentally benign conditions. Microwave-assisted Hantzsch reactions, for example, have been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. Other adaptations include the use of solid-supported catalysts and solvent-free reaction conditions, which simplify workup procedures and reduce chemical waste.

The demand for rapid synthesis of diverse chemical libraries has spurred the development of modular and one-pot protocols for thiazole construction. These methods, often employing multi-component reactions (MCRs), allow for the assembly of complex thiazoles from three or more starting materials in a single synthetic operation. nih.gov This approach offers significant advantages in terms of efficiency and atom economy.

A notable example is the one-pot, three-component reaction involving an oxo component (aldehyde or ketone), a primary amine, and a thiocarboxylic acid, which can yield highly substituted thiazoles. nih.gov Such protocols are highly valued for their ability to generate structural diversity by simply varying the individual starting components. These methods provide a powerful alternative to traditional, multi-step syntheses for creating complex thiazole scaffolds. mdpi.com

Targeted Synthesis of 4,5-Dichloro-2-methoxy-1,3-thiazole

The synthesis of the specific target, this compound, requires a more focused strategy where the introduction of the chloro and methoxy (B1213986) substituents is carefully planned. This can be achieved either by functionalizing a pre-formed thiazole ring or by incorporating the substituents into the building blocks prior to cyclization.

Introducing a methoxy group at the C2 position of the thiazole ring can be effectively accomplished via nucleophilic aromatic substitution (SNAr). The C2 position of the thiazole ring is electron-deficient and thus susceptible to attack by strong nucleophiles, particularly if a suitable leaving group is present.

A common strategy involves the reaction of a 2-halothiazole, such as 2-chlorothiazole, with sodium methoxide (B1231860). longdom.org The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride ion at the C2 position to form the desired 2-methoxythiazole. Studies have shown that the reactivity of halogens on the thiazole ring towards sodium methoxide follows the order C5 > C2 > C4. longdom.org The reaction of 2-chloro-5-nitrothiazole (B1590136) with an equimolar amount of sodium methoxide, for instance, results in the high-yield formation of 2-methoxy-5-nitrothiazole, demonstrating the viability of this synthetic route. longdom.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-Chloro-5-nitrothiazole | Sodium Methoxide | 2-Methoxy-5-nitrothiazole | ~90% | longdom.org |

| 2-Chlorothiazole | Sodium Methoxide | 2-Methoxythiazole | - | longdom.org |

Table 1: Examples of Nucleophilic Substitution for 2-Methoxythiazole Synthesis.

Achieving dichlorination specifically at the C4 and C5 positions of a thiazole ring presents a significant challenge. Direct electrophilic halogenation of an unsubstituted thiazole ring typically occurs preferentially at the more electron-rich C5 position. mdpi.com While forcing conditions might lead to further substitution, controlling the regioselectivity to obtain the 4,5-dichloro derivative is difficult.

A more effective strategy involves constructing the thiazole ring from precursors that already contain the required chlorine atoms. This approach bypasses the difficulties of direct chlorination of the heterocyclic core. For example, a synthetic route could be envisioned starting from a dichlorinated four-carbon building block which reacts with a thioamide source. A plausible, albeit not explicitly documented for this target, precursor could be dichloromaleic anhydride (B1165640) or a derivative, which contains the required Cl-C=C-Cl substructure for the C4 and C5 positions of the thiazole.

Another approach involves the chlorination of a suitable isothiocyanate precursor followed by cyclization. For example, the synthesis of 2-chloro-5-chloromethylthiazole (B146395) has been achieved through the chlorination of 3-chloro-1-propenylisothiocyanate, demonstrating that building the ring from chlorinated linear precursors is a viable method for obtaining chlorinated thiazoles.

An advanced strategy for creating highly functionalized heterocycles involves the transformation of one heterocyclic system into another. A prime example in the context of halogenated systems is the use of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. mdpi.comnih.gov This compound serves as a versatile and reactive precursor for a variety of other heterocycles.

Appel's salt is readily synthesized from the reaction of chloroacetonitrile (B46850) with disulfur (B1233692) dichloride. mdpi.com The salt contains a pre-formed 4,5-dichloro-substituted five-membered ring. While its direct conversion to 4,5-dichloro-thiazoles is not widely reported, it undergoes reactions with various reagents to yield other halogenated heterocyclic systems. For example, reaction with primary amines can lead to N-aryl-4-chloro-5H-1,2,3-dithiazolimines, nih.gov while reaction with aqueous ammonia (B1221849) can transform the dithiazole ring into a 4-substituted-3-chloro-1,2,5-thiadiazole. nih.gov These transformations highlight the utility of using stable, yet reactive, precursor heterocycles to access complex target molecules that may be difficult to synthesize through more direct routes.

| Precursor | Reagent | Product Type | Reference |

| Appel's Salt | Primary Amines | N-Aryl-1,2,3-dithiazolimines | nih.gov |

| Appel's Salt | 2-(Phenylsulfonyl)acetonitrile | Isothiazole derivative | mdpi.com |

| Appel's Salt | Aqueous Ammonia | 1,2,5-Thiadiazole derivative | nih.gov |

Table 2: Examples of Heterocyclic Transformations using Appel's Salt.

Advanced Synthetic Approaches to Thiazole Derivatives

Photochemical and Catalytic Pathways in Thiazole Synthesis

The use of light and catalysts to mediate thiazole synthesis represents a significant advance, allowing for high selectivity and the use of mild reaction conditions. These methods often enable bond formations that are challenging to achieve through conventional thermal reactions.

Photocatalytic reactions, for instance, can facilitate the synthesis of diverse thiazoles at ambient temperature. One such method involves the reaction between enaminones and thioureas, which proceeds via tandem C-S and C-N bond formation in the presence of oxygen. organic-chemistry.org This approach is noted for its broad substrate tolerance, enabling the practical synthesis of a wide range of both monocyclic and fused cyclic thiazoles. organic-chemistry.org A recently developed photochemical technique also allows for the precise rearrangement of thiazoles and isothiazoles, opening new synthetic routes to complex azole derivatives. chemistryworld.com

Catalysis offers a broad and versatile toolkit for thiazole synthesis. Chemoenzymatic strategies have emerged, utilizing enzymes to catalyze reactions with high selectivity under mild conditions. For example, trypsin from porcine pancreas (PPT) has been shown to effectively catalyze a one-pot multicomponent synthesis of thiazole derivatives, achieving high yields of up to 94%. nih.gov The enzyme demonstrates significant catalytic activity and tolerates a wide variety of substrate amines, making this a useful and environmentally friendly method. nih.gov

Transition-metal catalysis is also a cornerstone of modern thiazole synthesis.

Copper-catalyzed reactions are particularly prevalent. Methods include a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) which proceeds under mild conditions with good functional group tolerance. organic-chemistry.org Another copper-catalyzed approach involves the coupling of oxime acetates with isothiocyanates, where the oxime acetate (B1210297) serves as a dual substrate and oxidant. organic-chemistry.org

Palladium-catalyzed reactions , such as the direct arylation of the thiazole core with aryl bromides, can be achieved with very low catalyst concentrations. organic-chemistry.org

Other metal-free catalytic systems have also been developed. Trifluoromethanesulfonic acid (TfOH), for example, catalyzes the coupling of α-diazoketones with thioamides or thioureas to produce 2,4-disubstituted thiazoles. organic-chemistry.org

These catalytic and photochemical methods represent powerful strategies for accessing complex thiazole derivatives that may be difficult to obtain through traditional synthetic routes.

Microwave-Assisted and Solvent-Free Methodologies

In the pursuit of greener and more efficient chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have become increasingly important in the preparation of thiazole derivatives. These techniques often lead to dramatic reductions in reaction times, increased yields, and simplified purification procedures.

Microwave irradiation has been successfully applied to various thiazole syntheses, including the classic Hantzsch reaction. nih.gov By using microwave heating, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas was achieved in significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov For example, a reaction that required 8 hours of conventional reflux in methanol (B129727) to produce a moderate yield gave a 95% yield in just 30 minutes under microwave irradiation at 90 °C. nih.gov Similarly, a multi-component reaction of thiocarbohydrazide, aldehydes, and phenacyl bromides under microwave irradiation in ethanol (B145695) afforded thiazole analogues in good yields. tandfonline.com This method highlights the efficiency of microwave assistance, with ethanol proving to be the optimal solvent in terms of both reaction time and yield. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis nih.gov

| Entry | Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethanone derivative + N-phenylthiourea | Conventional | Methanol | Reflux | 8 h | Lower Yields |

| 2 | Ethanone derivative + N-phenylthiourea | Microwave | Methanol | 90 | 30 min | 95 |

Solvent-free, or solid-phase, synthesis offers another environmentally benign alternative. The Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed without a catalyst or solvent, with reactions completing in seconds to give good yields after a simple workup. organic-chemistry.org Multi-component reactions are particularly well-suited to solvent-free conditions. An efficient one-pot synthesis of functionalized thiazoles from acid chlorides, ammonium (B1175870) thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds proceeds at room temperature without a catalyst, offering high yields and an easy work-up. nih.gov In some cases, both microwave-assistance and solvent-free conditions can be combined. The synthesis of thiosemicarbazone-based thiazole adducts was achieved in high yields within 5 minutes under solvent-free microwave irradiation, a significant improvement over conventional reflux methods. nih.gov Another protocol uses a calcium-based catalyst for the synthesis of various thiazoles from tert-propargyl alcohols, which was successfully extended to solvent-free conditions, demonstrating the versatility of the approach. acs.org

Table 2: Examples of Microwave-Assisted and Solvent-Free Thiazole Synthesis

| Methodology | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 1-(4-methyl-2-(2-(1-(thiophen-2-yl) ethylidene)hydrazinyl)thiazol-5-yl)ethanone, thiosemicarbazide, hydrazonoyl halides | One-pot, three-component reaction | Higher yields than conventional heating | tandfonline.com |

| Microwave-Assisted | Primary/secondary alcohols, TCCA, TEMPO, thiourea | One-pot, telescoped synthesis | Converts simple alcohols directly to 2-aminothiazoles | acs.org |

| Solvent-Free | α-haloketones, thiourea, o-hydroxybenzaldehyde | Grinding with mortar and pestle at room temperature | Environmentally friendly, avoids hazardous solvents | researchgate.net |

| Solvent-Free | Hydrazine-1-carbodithioate, hydrazonoyl halides | Grinding method at room temperature | Simple procedure, avoids heating and solvents | nih.gov |

| Microwave & Solvent-Free | Thiosemicarbazide, 2-aryl-4-formylthiazole derivatives | Microwave irradiation, no solvent | High yields in 5 minutes, no catalyst needed | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones |

| Thiourea |

| 2-bromoacetophenones |

| Enaminones |

| Potassium thiocyanate (KSCN) |

| Oxime acetates |

| Isothiocyanates |

| Aryl bromides |

| α-diazoketones |

| Thioamides |

| Acid chlorides |

| Ammonium thiocyanate |

| Tetramethylguanidine |

| α-bromocarbonyl compounds |

| Thiocarbohydrazide |

| Aldehydes |

| Phenacyl bromides |

| tert-Propargyl alcohols |

| 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone |

| Thiosemicarbazide |

| Hydrazonoyl halides |

| o-hydroxybenzaldehyde |

| Hydrazine-1-carbodithioate |

| 2-aryl-4-formylthiazole |

Chemical Reactivity and Derivatization Strategies of 4,5 Dichloro 2 Methoxy 1,3 Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the nature and position of its substituents. In 4,5-dichloro-2-methoxy-1,3-thiazole, the methoxy (B1213986) group at C2 enhances the electron density of the ring, while the chloro groups at C4 and C5 decrease it, particularly at those positions.

The chlorine atoms at the C4 and C5 positions of the thiazole ring are susceptible to nucleophilic substitution. The reactivity of halogens on a thiazole ring towards nucleophiles is well-documented, with the general order of reactivity for monochlorinated thiazoles with sodium methoxide (B1231860) being 5-chloro > 2-chloro > 4-chloro. sciepub.com This suggests that the C5-chloro group in this compound is likely to be more reactive towards nucleophilic attack than the C4-chloro group.

In a related compound, 4,5-dichloro-3-trichloromethylisothiazole, reactions with various heterocyclic amines such as piperidine, morpholine, and pyrrolidine (B122466) result in the selective nucleophilic replacement of the chlorine atom at the C5 position, yielding the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%). researchgate.netresearchgate.net This selectivity is attributed to the electronic effects of the substituents and the inherent reactivity of the C5 position in such chlorinated thiazole systems.

Similarly, in the reaction of 2,5-dichlorothiazole (B2480131) with sodium methoxide, the methoxide group preferentially attacks the C5 position, leading to the displacement of the chlorine atom at this position. sciepub.com This preference for substitution at C5 is a recurring theme in the chemistry of polychlorinated thiazoles.

Table 1: Nucleophilic Substitution Reactions on a Related Dichlorinated Isothiazole

| Nucleophile | Product | Yield (%) | Reference |

| Piperidine | 4-chloro-5-(piperidin-1-yl)-3-trichloromethylisothiazole | 81 | researchgate.net |

| Morpholine | 4-chloro-5-(morpholin-1-yl)-3-trichloromethylisothiazole | 96 | researchgate.net |

| Pyrrolidine | 4-chloro-5-(pyrrolidin-1-yl)-3-trichloromethylisothiazole | 88 | researchgate.net |

| Piperazine | 4-chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazole | 84 | researchgate.net |

This data is for 4,5-dichloro-3-trichloromethylisothiazole, a related compound, and is presented to illustrate the typical reactivity at the C4 and C5 positions.

The methoxy group at the C2 position is generally less susceptible to nucleophilic attack compared to the chloro substituents at C4 and C5. However, under certain conditions, nucleophilic displacement of a methoxy group from a heterocyclic ring is possible. For instance, methoxy groups on other heterocyclic systems, such as 1,2,3-trimethoxybenzenes and 5-methoxyisoxazole, have been shown to undergo nucleophilic displacement. researchgate.netresearchgate.net

In the context of this compound, the electron-withdrawing nature of the two chlorine atoms would make the C2 position more electron-deficient and thus potentially more susceptible to nucleophilic attack than in a non-halogenated 2-methoxythiazole. Strong nucleophiles would likely be required to effect such a substitution.

Conversely, the C2 position is also where electrophilic attack could potentially occur, although the presence of the electron-withdrawing chloro groups would deactivate the ring towards electrophilic substitution.

Ring Transformation and Rearrangement Reactions of Halogenated Thiazoles

Halogenated thiazoles can serve as precursors for the synthesis of other heterocyclic systems through ring transformation and rearrangement reactions. These reactions often involve cycloaddition or oxidative ring-opening and recyclization pathways.

Thiazole derivatives can be transformed into other heterocyclic structures. For example, the reaction of 1,3-thiaza-1,3-butadienes, which are related to thiazole precursors, can lead to the formation of 5H-1,2,4-oxathiazoles, 2,3-dihydro-1,2,4-thiadiazoles, and other thiazole derivatives through oxidative ring closure. semanticscholar.org

Furthermore, thiazolo[4,5-d] sciepub.comsemanticscholar.orgnih.govtriazines have been synthesized from substituted 4-aminothiazoles. researchgate.net This highlights the potential of appropriately functionalized thiazoles to be converted into more complex fused heterocyclic systems. The synthesis of benzo researchgate.netrsc.orgthiazolo[2,3-c] semanticscholar.orgnih.govrsc.orgtriazole derivatives has also been achieved through intramolecular C-H bond functionalization, demonstrating another pathway for ring system elaboration. nih.gov

The formation of thiazole adducts, for instance through cycloaddition reactions, is often followed by a rearomatization step to yield a stable aromatic product. In the synthesis of 5-chloro-1,3-thiazoles from 1,3-thiaza-1,3-butadienes and dichlorocarbene, a plausible pathway involves the ring closure to form a 5,5-dichloro-4,5-dihydro-1,3-thiazole intermediate, which then undergoes dehydrochlorination to afford the aromatic 5-chloro-1,3-thiazole. semanticscholar.org This elimination of a small molecule to regain aromaticity is a common mechanistic feature in the chemistry of heterocyclic compounds.

Role of this compound as a Versatile Synthetic Building Block

The presence of multiple, differentially reactive sites on this compound makes it a valuable and versatile building block in organic synthesis. The chloro-substituents at C4 and C5 can be selectively replaced by various nucleophiles, allowing for the introduction of diverse functional groups. This capability is crucial for the construction of more complex molecules and for the generation of libraries of compounds for biological screening.

The 1,3-thiazole core itself is a privileged scaffold found in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govmdpi.com The ability to functionalize the this compound core at specific positions allows for the systematic modification of its structure to optimize biological activity. For example, the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents demonstrates the utility of substituted thiazoles in medicinal chemistry. nih.gov

The differential reactivity of the C4 and C5 chloro- and C2 methoxy- positions allows for a stepwise functionalization strategy, further enhancing its utility as a scaffold for building complex molecular architectures.

Scaffold for the Construction of Fused Heterocyclic Systems

The presence of two chlorine atoms at the C4 and C5 positions of the thiazole ring, coupled with a methoxy group at the C2 position, endows this compound with a distinct reactivity profile that is advantageous for the synthesis of fused heterocyclic systems. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, while the thiazole ring itself can participate in cyclization reactions.

Research has shown that related dichlorinated heterocyclic compounds are effective precursors for fused systems. For instance, the analogous 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt, is a versatile reagent for creating C2-functionalized thiazole units that can be fused to other heterocyclic systems. mdpi.com This approach has been instrumental in the synthesis of thiazole-fused quinazolinones. mdpi.com While direct examples for this compound are not extensively documented, the established reactivity of the dichloro-substitution pattern suggests its high potential for similar transformations.

The general strategy involves the reaction of the dichlorothiazole moiety with binucleophilic reagents. For example, reaction with a compound containing both an amino and a thiol group could lead to a double substitution, resulting in the formation of a new fused ring system. The specific reaction conditions, such as the choice of base and solvent, would be critical in directing the regioselectivity of the cyclization. The methoxy group at the C2 position can influence the electronic properties of the thiazole ring, potentially modulating the reactivity of the chloro-substituents and the outcome of the cyclization.

Further exploration in this area could lead to the development of novel fused systems, such as thiazolo[4,5-b]pyridines, thiazolo[4,5-d]pyrimidines, or other complex polycyclic aromatic systems with potential biological activities. The synthesis of such compounds is of significant interest in drug discovery.

Precursor for Advanced Organic Transformations

Beyond its use in creating fused systems, this compound is a valuable precursor for a range of advanced organic transformations, enabling the introduction of diverse functional groups and the construction of complex molecular frameworks.

One of the key transformations is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the thiazole ring, enhanced by the two chlorine atoms, facilitates the displacement of the chlorides by various nucleophiles. Studies on the related 4,5-dichloro-3-trichloromethylisothiazole have demonstrated selective replacement of the C5-chlorine atom by heterocyclic amines, such as piperidine, morpholine, and pyrrolidine, in high yields. researchgate.net It is anticipated that this compound would exhibit similar reactivity, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles at the C4 and C5 positions. The differential reactivity of the two chlorine atoms could potentially be exploited to achieve selective monosubstitution or controlled disubstitution.

Cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings, represent another powerful tool for the derivatization of this compound. These palladium-catalyzed reactions would enable the formation of carbon-carbon bonds, attaching aryl, heteroaryl, alkyl, or alkynyl groups to the thiazole core. This strategy is widely employed in the synthesis of complex molecules and pharmaceutical intermediates. The selective coupling at either the C4 or C5 position would offer a route to a diverse library of substituted thiazoles.

The methoxy group at the C2 position also offers a handle for further modification. While generally less reactive towards nucleophilic displacement than the chloro groups, it could potentially be demethylated or transformed under specific conditions, further expanding the synthetic utility of this scaffold.

The table below summarizes the potential transformations and the resulting compound classes.

| Transformation | Reagent/Catalyst | Potential Product Class |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4- and/or 5-substituted 2-methoxythiazoles |

| Suzuki Coupling | Boronic acids / Palladium catalyst | 4- and/or 5-aryl/heteroaryl-2-methoxythiazoles |

| Stille Coupling | Organostannanes / Palladium catalyst | 4- and/or 5-alkyl/alkenyl/aryl-2-methoxythiazoles |

| Sonogashira Coupling | Terminal alkynes / Palladium/Copper catalyst | 4- and/or 5-alkynyl-2-methoxythiazoles |

| Annulation/Cyclization | Binucleophiles | Fused thiazole heterocyclic systems |

Spectroscopic and Structural Elucidation of 4,5 Dichloro 2 Methoxy 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4,5-dichloro-2-methoxy-1,3-thiazole, both proton and carbon NMR are essential for structural confirmation.

Proton (¹H) NMR Analysis for Characterization of Thiazole (B1198619) Derivatives

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple. Due to the substitution pattern, there are no protons directly attached to the thiazole ring. The only protons present are those of the methoxy (B1213986) group (-OCH₃).

Therefore, the spectrum is expected to exhibit a single sharp signal, a singlet, corresponding to the three chemically equivalent protons of the methoxy group. The absence of adjacent protons means no spin-spin coupling will occur. The chemical shift of this singlet is influenced by the electronegative oxygen atom and the aromatic thiazole ring system. In similar methoxy-substituted heterocyclic compounds, these signals typically appear in the range of δ 3.8–4.2 ppm. scielo.org.za

| Predicted ¹H NMR Data for this compound | |||

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~ 4.1 | Singlet | 3H |

Carbon (¹³C) NMR Analysis for Elucidating Carbon Skeleton and Substitution

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the three carbons of the thiazole ring and the one carbon of the methoxy group.

C2 Carbon: This carbon is bonded to the nitrogen atom and the exocyclic methoxy group. The significant electronegativity of these adjacent atoms is expected to shift this carbon's signal substantially downfield. In related 2-substituted thiazoles, the C2 carbon often resonates in the region of δ 160–170 ppm. researchgate.net

C4 and C5 Carbons: These carbons are each bonded to a chlorine atom. The strong electron-withdrawing effect of chlorine will cause their signals to appear at a lower field compared to unsubstituted thiazole. Their exact positions can be influenced by the combined electronic effects of all substituents.

Methoxy Carbon (-OCH₃): The signal for the methoxy carbon is typically found in the range of δ 55–60 ppm, a characteristic region for sp³-hybridized carbons attached to an oxygen atom. scielo.org.za

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 165 |

| C4 | ~ 120 |

| C5 | ~ 118 |

| -OCH₃ | ~ 58 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₄H₃Cl₂NOS, with a calculated monoisotopic mass of approximately 182.93 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks:

M⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

[M+2]⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

[M+4]⁺: The peak for molecules with two ³⁷Cl isotopes.

The relative intensity of these peaks is expected to be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Fragmentation in the mass spectrometer would likely proceed through the loss of stable radicals or neutral molecules. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion, or the loss of a chlorine atom (•Cl) to yield an [M-35]⁺ ion. Further fragmentation could involve the cleavage of the thiazole ring itself.

| Predicted Isotopic Pattern for the Molecular Ion of this compound | ||

| Ion | m/z (approx.) | Expected Relative Intensity |

| [M]⁺ (³⁵Cl, ³⁵Cl) | 183 | 100% (base peak) |

| [M+2]⁺ (³⁵Cl, ³⁷Cl) | 185 | ~65% |

| [M+4]⁺ (³⁷Cl, ³⁷Cl) | 187 | ~10% |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Vibrations from the methyl group's C-H bonds are expected in the 2950–2850 cm⁻¹ region. scielo.org.za

C=N Stretching: The carbon-nitrogen double bond within the thiazole ring should produce a sharp absorption band around 1600–1550 cm⁻¹.

Ring Vibrations: Skeletal vibrations of the thiazole ring (including C-S stretching) typically appear in the fingerprint region (1400–1000 cm⁻¹). scielo.org.za

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the methoxy group will give rise to strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. scielo.org.za

C-Cl Stretching: The carbon-chlorine bond vibrations are expected to appear in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H (methoxy) | 2950 - 2850 |

| C=N (thiazole ring) | 1600 - 1550 |

| C-O-C (ether stretch) | 1270 - 1230 (asymmetric) & 1070 - 1020 (symmetric) |

| C-Cl | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring acts as a chromophore, capable of absorbing UV light to promote electrons to higher energy orbitals (π → π* and n → π* transitions). Unsubstituted thiazole typically exhibits a primary absorption maximum (λₘₐₓ) around 230-240 nm. nist.gov

The substituents on the thiazole ring—the two chlorine atoms and the electron-donating methoxy group—will influence the energy of these transitions. The methoxy group, acting as an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, likely in the 250–270 nm range. This shift is due to the extension of the conjugated π-system by the lone pair electrons on the oxygen atom.

Advanced Structural Characterization Techniques

For a definitive and unambiguous confirmation of the structure of this compound, particularly if it were a newly synthesized compound, more advanced techniques would be employed.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov

2D NMR Spectroscopy: While 1D NMR is powerful, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would offer incontrovertible proof of the proposed structure. An HMBC experiment would show correlations between the methoxy protons and the C2 carbon, as well as potentially the C4 or C5 carbons over multiple bonds, confirming the connectivity of the entire molecule.

Single Crystal X-ray Diffraction for Definitive Structural Assignment

A critical method for the unambiguous determination of a molecule's three-dimensional structure is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding a compound's chemical and physical properties.

However, a thorough search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, no crystallographic data, including unit cell parameters, space group, or atomic coordinates, is available for this compound.

The absence of this crucial experimental data prevents a definitive discussion of its solid-state structure. Information that would typically be presented in data tables, such as crystal data and structure refinement details, is therefore not available.

Further research, including the successful synthesis and crystallization of this compound, would be required to perform single-crystal X-ray diffraction analysis and provide the foundational data for a complete structural elucidation.

Computational and Theoretical Investigations of 4,5 Dichloro 2 Methoxy 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. asianpubs.orgepstem.net These methods allow for the accurate prediction of various molecular parameters that govern the chemical nature of 4,5-dichloro-2-methoxy-1,3-thiazole.

The electronic structure of the thiazole (B1198619) ring is a key determinant of its chemical properties. Thiazoles are recognized as aromatic heterocycles, exhibiting significant π-electron delocalization which imparts a degree of stability. wikipedia.orgresearchgate.net The aromaticity of the thiazole ring in this compound is influenced by its substituents. The chlorine atoms at positions 4 and 5, being electronegative, and the methoxy (B1213986) group at position 2, which can act as a π-donor, modulate the electron density distribution within the ring.

Quantum chemical calculations can quantify this electron distribution through the computation of atomic charges and the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgresearchgate.net The energies of these frontier orbitals are crucial in predicting the molecule's reactivity. For substituted thiazoles, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. asianpubs.org

The aromaticity of the thiazole ring itself can be assessed using various computational indices. While no specific studies on this compound are available, research on related thiazole systems indicates that both the thiazole and triazole rings can exhibit a higher degree of aromaticity than benzene (B151609). researchgate.net The introduction of substituents will undoubtedly alter the aromatic character, a phenomenon that can be precisely quantified through computational analysis.

Computational methods are particularly adept at predicting the most likely sites for electrophilic and nucleophilic attack. asianpubs.org For the parent thiazole molecule, calculated π-electron densities indicate that the C5 position is the primary site for electrophilic substitution, while the C2-H bond is susceptible to deprotonation. wikipedia.org

In the case of this compound, the presence of two chlorine atoms significantly alters the electronic landscape. These electron-withdrawing groups are expected to decrease the electron density at the C4 and C5 positions, making them less susceptible to electrophilic attack and more prone to nucleophilic substitution. Conversely, the methoxy group at the C2 position is an electron-donating group, which would activate this position towards electrophilic attack.

The interplay of these substituent effects can be precisely mapped using techniques like Molecular Electrostatic Potential (MEP) surfaces, which visualize the charge distribution and highlight regions of positive (electrophilic) and negative (nucleophilic) potential. epstem.net

| Feature | Predicted Influence on this compound |

| Chlorine at C4 | Electron-withdrawing, potential site for nucleophilic attack |

| Chlorine at C5 | Electron-withdrawing, potential site for nucleophilic attack |

| Methoxy at C2 | Electron-donating, potential site for electrophilic attack |

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its interactions with other molecules. nih.govsapub.org For this compound, the primary conformational flexibility arises from the rotation of the methoxy group relative to the thiazole ring.

Reaction Mechanism Studies through Computational Modeling

Computational modeling extends beyond static molecular properties to the simulation of chemical reactions, providing a powerful tool for understanding reaction mechanisms and predicting the feasibility of synthetic pathways.

For instance, the synthesis of substituted thiazoles often involves the reaction of thioureas or thioamides with α-halocarbonyl compounds. Computational modeling could be used to investigate the mechanism of such reactions for the synthesis of this compound, potentially identifying key intermediates and transition states.

A key strength of computational chemistry is its ability to map the potential energy surface of a chemical reaction, identifying the transition states that connect reactants and products. researchgate.net This provides a detailed picture of the reaction mechanism and allows for the calculation of activation energies, which are critical for understanding reaction rates.

For transformations involving this compound, such as nucleophilic substitution reactions at the chlorinated positions, computational modeling could be used to:

Determine whether the reaction proceeds through a concerted or stepwise mechanism.

Identify the structure of the transition state(s).

Calculate the activation energy, providing a quantitative measure of the reaction's feasibility.

By understanding the energy profiles of various possible transformations, researchers can predict the most likely reaction pathways and design experimental conditions to favor the desired outcome.

Molecular Docking Studies in Context of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode of a ligand (a small molecule) to the active site of a protein.

Molecular docking studies on various thiazole derivatives have revealed their potential to bind to a range of macromolecular targets, primarily enzymes involved in cell proliferation and microbial viability.

Tubulin Inhibition: A series of 2,4-disubstituted thiazole derivatives have been identified as potential inhibitors of tubulin polymerization, a critical process in cell division, making it a key target for anticancer drugs. nih.govnih.gov Molecular docking studies of these compounds within the colchicine (B1669291) binding site of tubulin have elucidated their binding modes. For instance, some derivatives were found to form significant noncovalent interactions, including hydrogen bonds and arene-H bonds, with key amino acid residues such as AsnA101, LeuB248, and AsnB249. nih.gov The thiazole ring itself is often crucial for these interactions, with its sulfur atom capable of forming noncovalent bonds. nih.gov

Aurora Kinase Inhibition: 2-amino thiazole derivatives have been investigated as potential inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancers. nih.govnih.gov Docking studies have shown that these thiazole derivatives can fit into the ATP-binding pocket of Aurora kinase A (PDB ID: 1MQ4). nih.govnih.gov The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. nih.gov

GlcN-6-P Synthase Inhibition: In the context of antimicrobial research, new 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have been synthesized and evaluated as inhibitors of L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme essential for the formation of the fungal cell wall. nih.govresearchgate.net Molecular docking studies have been employed to predict the binding interactions of these compounds with the enzyme's active site. nih.gov One such derivative, 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole, was identified as a potentially good inhibitor based on its predicted binding energy. nih.govresearchgate.net

The analysis of ligand-receptor interactions provides a deeper understanding of the forces driving the binding of a molecule to its target. This includes the identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions, as well as the calculation of binding affinities, often expressed as docking scores or binding energies.

Interactions with Tubulin: For the 2,4-disubstituted thiazole derivatives targeting tubulin, the binding is characterized by a combination of interactions. For example, some compounds exhibit hydrogen bonding between an amide nitrogen and the amino acid SerA178. nih.gov Furthermore, hydrophobic interactions between parts of the molecule, such as trimethoxy groups, and the protein pocket contribute to the stability of the ligand-receptor complex. nih.gov The calculated free binding energies for some of the most potent compounds in these studies were found to be in the range of -14.15 to -14.50 kcal/mol. nih.gov

Interactions with Aurora Kinase: In the case of 2-amino thiazole derivatives targeting Aurora kinase, specific interactions with the protein's active site are crucial for their inhibitory activity. nih.gov Detailed molecular dynamics simulations have further validated the stability of these interactions over time. researchgate.net The docking scores for promising compounds have been reported to be as high as -9.67, indicating a strong predicted binding affinity. nih.govnih.gov

Interactions with GlcN-6-P Synthase: For the thiazole derivatives targeting GlcN-6-P synthase, the docking studies help in rationalizing their antimicrobial activity. nih.gov The compound 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole was predicted to have a favorable binding energy, suggesting it could be a good inhibitor of the enzyme. nih.govresearchgate.net

The following tables summarize the molecular docking data for various thiazole derivatives from the discussed studies. It is important to reiterate that these findings are for analogous compounds and not for this compound itself.

Table 1: Predicted Binding Affinities of Thiazole Derivatives against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score / Binding Energy) | Reference |

| 2,4-Disubstituted Thiazoles | Tubulin | -14.15 to -14.50 kcal/mol | nih.gov |

| 2-Amino Thiazoles | Aurora Kinase A (1MQ4) | -9.67 | nih.govnih.gov |

| 2,5-Dichloro Thienyl Substituted Thiazoles | GlcN-6-P Synthase | Favorable binding energy predicted | nih.govresearchgate.net |

Table 2: Key Ligand-Receptor Interactions for Thiazole Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 2,4-Disubstituted Thiazoles | Tubulin | AsnA101, LeuB248, AsnB249, SerA178 | Noncovalent bonds, Arene-H bonds, Hydrogen bonds | nih.gov |

| 2-Amino Thiazoles | Aurora Kinase A (1MQ4) | Not specified in abstracts | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| 2,5-Dichloro Thienyl Substituted Thiazoles | GlcN-6-P Synthase | Not specified in abstracts | Not specified in abstracts | nih.gov |

These computational findings for analogous compounds underscore the potential of the thiazole scaffold as a versatile pharmacophore for designing inhibitors of various protein targets. Future molecular docking studies specifically on this compound would be necessary to elucidate its specific binding modes and potential biological activities.

Future Research Directions and Outlook for 4,5 Dichloro 2 Methoxy 1,3 Thiazole

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved methods for synthesizing 4,5-dichloro-2-methoxy-1,3-thiazole is a primary focus for future research. Current synthetic routes can be complex and may not be the most efficient. nih.govresearchgate.netnih.govresearchgate.net Researchers are actively seeking more streamlined and cost-effective pathways.

One promising avenue is the exploration of one-pot synthesis reactions, which can simplify the process and increase yields. nih.govresearchgate.net The use of greener solvents and catalysts is also a key consideration, aiming to make the synthesis more environmentally friendly. mdpi.comnih.gov Additionally, microwave-assisted synthesis has shown potential for accelerating reaction times and improving efficiency in the synthesis of related thiazole (B1198619) derivatives. mdpi.comnih.gov

Future work will likely involve a deeper investigation into various starting materials and reaction conditions to optimize the synthesis of this specific thiazole. The goal is to develop robust and scalable methods that can be readily adopted for both research and potential industrial applications.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is poised to play a pivotal role in the future of this compound research. Advanced computational techniques, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the molecule's structure, properties, and potential interactions with biological targets. researchgate.netnih.govresearchgate.netrsc.orgnih.govnih.govresearchgate.netresearchgate.net

By employing these methods, researchers can:

Predict Molecular Properties: Accurately calculate the molecule's electronic structure, vibrational frequencies, and other key physicochemical properties. nih.gov

Guide Drug Discovery: Simulate how this compound might bind to specific proteins or enzymes, aiding in the rational design of new drugs. researchgate.netnih.govnih.govresearchgate.netmdpi.com

Optimize Synthetic Pathways: Model reaction mechanisms to identify the most efficient synthetic routes. researchgate.net

The integration of these in silico approaches with experimental work will accelerate the discovery and development of new applications for this compound.

Discovery of Unconventional Applications in Interdisciplinary Fields

While thiazole derivatives are well-known for their applications in medicine, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, the unique structure of this compound may open doors to less conventional applications. nih.govresearchgate.netnih.govmdpi.comfabad.org.trnih.gov

Future research should explore its potential in areas such as:

Materials Science: The compound's electronic properties could make it a candidate for use in organic electronics, such as in the development of new dyes for dye-sensitized solar cells or as a component in organic light-emitting diodes (OLEDs). dntb.gov.ua

Agrochemicals: The biological activity of thiazoles suggests that this compound could be investigated as a potential herbicide, fungicide, or insecticide. researchgate.net

Flavor and Fragrance Chemistry: Certain volatile thiazoline (B8809763) derivatives are known to contribute to the flavor and aroma of foods. rsc.org While less likely for a dichlorinated compound, its potential as a synthetic precursor in this industry could be explored.

Interdisciplinary collaborations will be crucial for unlocking the full potential of this molecule beyond its traditional applications.

Addressing Challenges and Identifying Opportunities in Thiazole-Based Research

The broader field of thiazole research faces both challenges and exciting opportunities. A key challenge is overcoming drug resistance in microbial and cancer therapies, which necessitates the development of novel thiazole derivatives with new mechanisms of action. mdpi.commdpi.com

Opportunities lie in the vast and underexplored chemical space of substituted thiazoles. The structural diversity of thiazole derivatives allows for fine-tuning of their biological and physical properties. nih.govmdpi.commdpi.com There is significant potential for the discovery of new lead compounds for a wide range of diseases. nih.govresearchgate.net

For this compound specifically, a major opportunity lies in a comprehensive investigation of its structure-activity relationships (SAR). By systematically modifying the substituents on the thiazole ring, researchers can gain a deeper understanding of how its chemical structure influences its biological activity and other properties. This knowledge will be invaluable for the rational design of new and more potent derivatives.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4,5-Dichloro-2-methoxy-1,3-thiazole, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves halogenation and cyclization of precursor molecules. For example, iodination of thiazole derivatives can be achieved using lithiation followed by iodination, as demonstrated in the synthesis of 2-iodothiazole derivatives . Optimizing reaction conditions (e.g., solvent choice, catalyst, and reflux duration) is critical. Evidence suggests that DMSO as a solvent under reflux for 18 hours improves yields (e.g., 65% yield in a similar triazole synthesis) . For methoxy group introduction, nucleophilic substitution with methoxide under anhydrous conditions is recommended, ensuring inert atmospheres to prevent side reactions .

Q. How can the structure and purity of this compound be characterized?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : and NMR to confirm substituent positions (e.g., methoxy protons at ~3.3–3.5 ppm and thiazole ring carbons at 150–160 ppm) .

- IR : Peaks at 750–850 cm for C-Cl stretching and ~1250 cm for C-O (methoxy) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S, and Cl percentages (e.g., deviations <0.3% indicate high purity) .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For instance, thiazole derivatives with halogen and methoxy groups often show antimicrobial or cytotoxic activity. Use in vitro models like MCF-7 (breast cancer) or bacterial strains (e.g., S. aureus), following protocols from studies on related 1,3-thiazoles . Initial cytotoxicity screening at 10–100 µM concentrations with MTT assays is advisable .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for halogenated thiazoles?

- Methodological Answer : Contradictions often arise from substituent effects. For example, electron-donating groups (e.g., -NH) may reduce cytotoxicity compared to electron-withdrawing groups (e.g., -NO) due to altered electron density on the thiazole ring . Systematic SAR studies with controlled substitution patterns (e.g., para vs. meta positions) are essential. Computational tools like DFT can predict electronic effects, while molecular docking (e.g., AutoDock Vina) can correlate activity with binding affinity to targets like kinases .

Q. What strategies improve regioselectivity in halogenation reactions for thiazole derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For 4,5-dichloro substitution, use proligands like N-tert-butyl-1,3-thiazoline-2-thione to direct halogenation. Iodination at the 2-position can be achieved via alkyl iodide reactions under basic conditions, preserving the dithiolate ligand . Lithiation at low temperatures (-78°C) with LDA followed by quenching with Cl or I enhances selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Combine molecular docking and ADMET prediction tools. For example:

- Docking : Use crystal structures of target proteins (e.g., PDB ID 1M17 for kinases) to predict binding modes of this compound derivatives .

- ADMET : SwissADME or ADMETLab to assess solubility, BBB permeability, and toxicity risks. Derivatives with LogP <5 and topological polar surface area <140 Å are preferred for oral bioavailability .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Key challenges include low yields in cyclization steps and purification difficulties. Mitigation strategies:

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during reflux .

- Green Solvents : Replace DMF/DMSO with cyclopentyl methyl ether (CPME) for easier post-reaction separation .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl) to accelerate methoxy group installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.